Methyl 3-[(2-phenylethyl)carbamoyl]benzoate
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Overview
Description
Methyl 3-[(2-phenylethyl)carbamoyl]benzoate is an organic compound with the molecular formula C17H17NO3. It is known for its potential biological activity and diverse applications in scientific research. The compound is characterized by a benzoate ester linked to a phenylethyl carbamoyl group, which contributes to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of Methyl 3-[(2-phenylethyl)carbamoyl]benzoate may involve large-scale esterification and carbamoylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-phenylethyl)carbamoyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various substituted benzoates, alcohols, and carbamoyl derivatives. These products are valuable intermediates in the synthesis of more complex organic molecules .
Scientific Research Applications
Methyl 3-[(2-phenylethyl)carbamoyl]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research into its pharmacological properties explores its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-[(2-phenylethyl)carbamoyl]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(2-phenylethyl)carbamoyl]butanoate
- Methyl 3-[(2-phenylethyl)carbamoyl]propanoate
- Methyl 3-[(2-phenylethyl)carbamoyl]pentanoate
Uniqueness
Methyl 3-[(2-phenylethyl)carbamoyl]benzoate stands out due to its specific ester and carbamoyl groups, which confer unique chemical properties and biological activity. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
IUPAC Name |
methyl 3-(2-phenylethylcarbamoyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-21-17(20)15-9-5-8-14(12-15)16(19)18-11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCKIIRLHFEWLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(=O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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